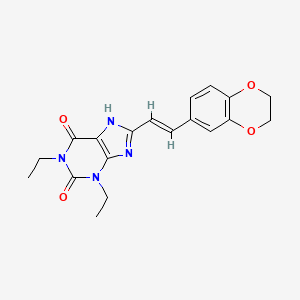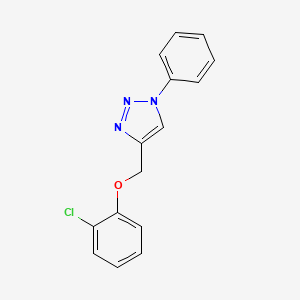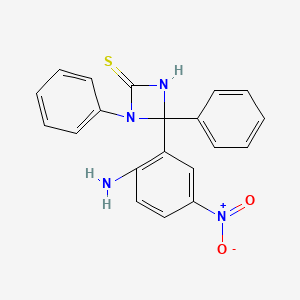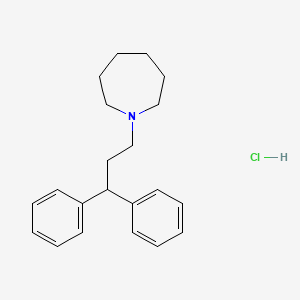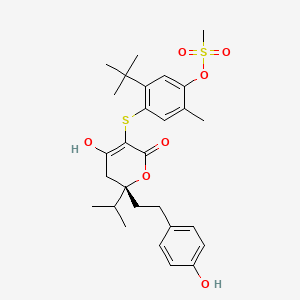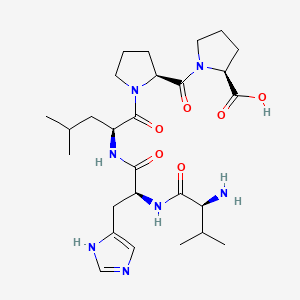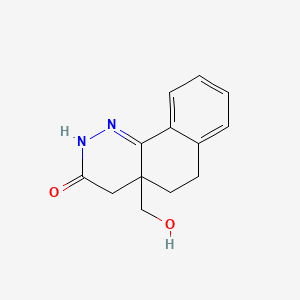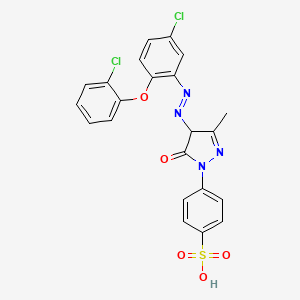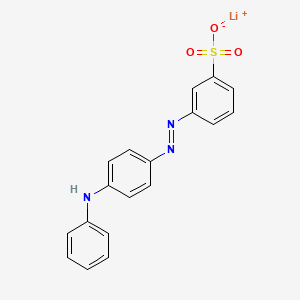
Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its application in various scientific fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt typically involves the diazotization of aniline derivatives followed by azo coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bond.
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with benzenesulfonic acid under acidic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems to control temperature and pH levels.
- Purification steps such as crystallization and filtration to obtain the final product in high purity.
化学反应分析
Types of Reactions
Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like sulfur trioxide and chlorosulfonic acid are used for sulfonation reactions.
Major Products
Oxidation: Nitrobenzenesulfonic acid derivatives.
Reduction: Aniline derivatives.
Substitution: Various sulfonated aromatic compounds.
科学研究应用
Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to proteins: The azo group can form covalent bonds with amino acids in proteins, affecting their function.
Interaction with nucleic acids: The compound can intercalate into DNA, potentially affecting gene expression and replication.
相似化合物的比较
Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt can be compared with other azo compounds such as:
Methyl orange: Another azo dye used as a pH indicator.
Congo red: Used in histology for staining amyloid proteins.
Sudan III: Employed in staining lipids in biological samples.
The uniqueness of this compound lies in its specific applications and the stability of its azo bond under various conditions.
属性
CAS 编号 |
75431-67-3 |
|---|---|
分子式 |
C18H14LiN3O3S |
分子量 |
359.4 g/mol |
IUPAC 名称 |
lithium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H15N3O3S.Li/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 |
InChI 键 |
UZVLHTMQFHVDFI-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


